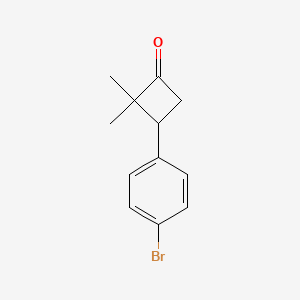
3-(4-Bromophenyl)-2,2-dimethylcyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-2,2-dimethylcyclobutan-1-one, also known as BDP, is a cyclobutanone derivative that has gained significant attention in scientific research due to its unique chemical properties. This compound has been synthesized using various methods and has been studied for its potential applications in fields such as medicine, agriculture, and material science.
Applications De Recherche Scientifique
Application in Organic Synthesis
3-(4-Bromophenyl)-2,2-dimethylcyclobutan-1-one is utilized in various organic synthesis processes. For example, its reaction with aryl bromides in the presence of palladium catalysts produces 4-arylmethyl-3,4-dihydrocoumarins. This process involves carbon-carbon bond cleavage and formation, showcasing its utility in complex organic reactions (Matsuda, Shigeno, & Murakami, 2008).
Reactivity and Synthesis of Novel Compounds
In another study, the 4-bromo-3,4-dimethyl-1-phenyl-2-phospholene 1-oxide, a derivative of this compound, displayed significant anti-proliferative effects on U937 cells, showing its potential in medical research and drug development (Yamada et al., 2010).
Investigation of Chain Reactions
The compound has been used to investigate chain reactions in solution. For instance, electrospray ionization mass spectrometry (ESI-MS) coupled with a microreactor has been employed to study electron-transfer-initiated chain reactions that proceed via radical cations, utilizing derivatives of this compound (Meyer & Metzger, 2003).
Crystallography and Molecular Structure Studies
The compound and its derivatives are also used in crystallography and molecular structure studies. For instance, the crystal structure of 4-bromo-2,2,3-trimethyl-1-phenylphosphetan 1-oxide, a related compound, has been determined to investigate its structural properties (Mazhar-ul-Haque et al., 1981).
Antifungal Activity
Additionally, derivatives of this compound have shown broad-spectrum in vitro activity against potentially pathogenic yeasts and molds, particularly Aspergillus spp., indicating their potential as antifungal agents (Buchta et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-bromophenyl)-2,2-dimethylcyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c1-12(2)10(7-11(12)14)8-3-5-9(13)6-4-8/h3-6,10H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWBORBIJZQKRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1=O)C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Dimethylamino)methyl]-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride](/img/structure/B2915910.png)
![3-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2915911.png)
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-propionamidothiophene-3-carboxamide](/img/structure/B2915913.png)
![5-chloro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2915914.png)
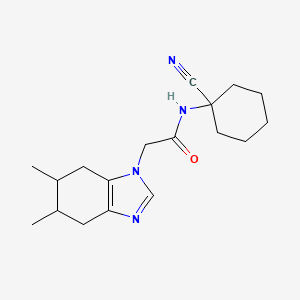

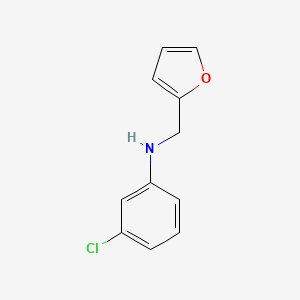
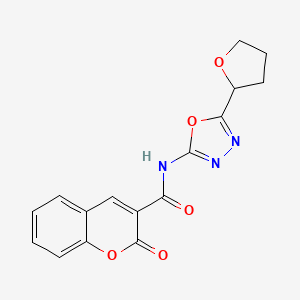
![N-(cyanomethyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide](/img/structure/B2915926.png)
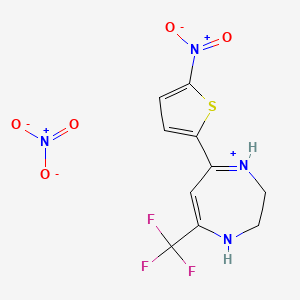
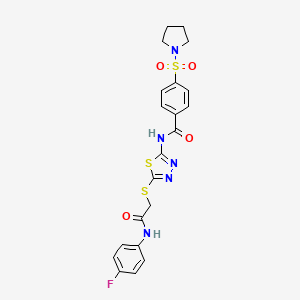
![N-[1-(4-Fluorophenyl)-3-hydroxy-3-methylbutan-2-yl]oxirane-2-carboxamide](/img/structure/B2915929.png)
![6-chloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2915930.png)
![3-(3-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2915931.png)